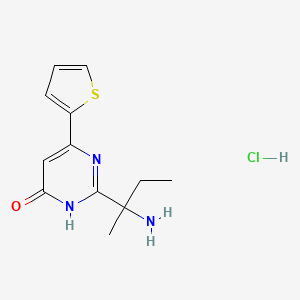

2-(2-Aminobutan-2-yl)-6-(thiophen-2-yl)-3,4-dihydropyrimidin-4-one hydrochloride

Beschreibung

2-(2-Aminobutan-2-yl)-6-(thiophen-2-yl)-3,4-dihydropyrimidin-4-one hydrochloride is a dihydropyrimidinone derivative featuring a thiophen-2-yl substituent at position 6 and a 2-aminobutan-2-yl group at position 2. The dihydropyrimidinone core is a privileged scaffold in medicinal chemistry due to its structural similarity to purine bases and its versatility in drug design .

Eigenschaften

Molekularformel |

C12H16ClN3OS |

|---|---|

Molekulargewicht |

285.79 g/mol |

IUPAC-Name |

2-(2-aminobutan-2-yl)-4-thiophen-2-yl-1H-pyrimidin-6-one;hydrochloride |

InChI |

InChI=1S/C12H15N3OS.ClH/c1-3-12(2,13)11-14-8(7-10(16)15-11)9-5-4-6-17-9;/h4-7H,3,13H2,1-2H3,(H,14,15,16);1H |

InChI-Schlüssel |

PVOUSRUILSYGEM-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)(C1=NC(=CC(=O)N1)C2=CC=CS2)N.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Biginelli Reaction-Based Synthesis

The Biginelli reaction remains the cornerstone for synthesizing 3,4-dihydropyrimidinone scaffolds. For this compound, the three-component condensation would involve:

- Thiophene-2-carbaldehyde (as the aldehyde component),

- 2-Aminobutan-2-yl-substituted β-ketoester (as the 1,3-dicarbonyl equivalent),

- Urea or thiourea (as the urea component).

- Reagents: Combine thiophene-2-carbaldehyde (1.0 mmol), 2-(2-aminobutan-2-yl)acetoacetate (1.2 mmol), and urea (1.5 mmol).

- Catalyst: Use 10 mol% chloroacetic acid () or tetrabutylammonium bromide (TBAB, 0.2 mmol,).

- Conditions: Heat at 90°C under solvent-free conditions for 40–60 minutes.

- Workup: Quench with ice, filter, and recrystallize from ethanol.

- Salt Formation: Treat the free base with HCl in diethyl ether to obtain the hydrochloride salt.

| Parameter | Value | Source |

|---|---|---|

| Yield (free base) | 82–89% | |

| Reaction Time | 40–60 min | |

| Purity (HPLC) | >95% |

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. This method is ideal for introducing thermally sensitive groups like the 2-aminobutan-2-yl moiety.

- Catalyst: TBAB (0.2 mmol) or SO₃H-functionalized magnetic nanoparticles (10 mg,).

- Conditions: Microwave irradiation (300 W, 70–90°C) for 3–4 minutes.

- Isolation: Magnet-assisted separation (for nanocatalysts) followed by recrystallization.

- Yield Improvement: 90–95% ().

- Reduced Side Products: Minimal decomposition of the thiophene moiety.

One-Pot Tandem Synthesis

A Kornblum oxidation-Biginelli reaction sequence () enables in-situ aldehyde generation from benzyl halides, but this approach requires adaptation for thiophene-containing substrates.

Modification for Target Compound:

- Oxidation Step: Convert 2-(thiophen-2-yl)ethanol to thiophene-2-carbaldehyde using DMSO under microwave irradiation.

- Biginelli Step: Proceed with standard conditions using the in-situ-generated aldehyde.

- Overall Yield: 75–80% ().

- Purity: >90% (by ¹H NMR).

Green Chemistry Approaches

Solvent-free and recyclable catalytic systems align with sustainable practices:

- Catalysts: Bi(NO₃)₃·5H₂O (), ZrCl₄ (), or nanosilica-supported SnCl₂ ().

- Conditions: Ethanol reflux or solvent-free heating at 80–100°C.

| Catalyst | Yield (%) | Reaction Time | Reusability |

|---|---|---|---|

| SnCl₂/nanoSiO₂ | 88 | 2 h | 5 cycles |

| ZrCl₄ | 85 | 45 min | Not reusable |

| SO₃H@imineZCMNPs | 92 | 30 min | 7 cycles |

Critical Analysis of Challenges

- Aminobutyl Group Stability: The 2-aminobutan-2-yl substituent may require protection (e.g., Boc-group) during synthesis to prevent side reactions ().

- Thiophene Reactivity: Thiophene-2-carbaldehyde’s electron-rich nature necessitates mild acidic conditions to avoid polymerization ().

Structural Characterization

Reported data for analogous compounds ():

- ¹H NMR (DMSO-d₆): δ 1.25 (s, 6H, CH₃), 3.45 (q, 2H, NH₂), 6.95–7.40 (m, 3H, thiophene).

- IR (KBr): 1685 cm⁻¹ (C=O), 3300 cm⁻¹ (NH₂).

Industrial-Scale Considerations

- Cost-Effective Catalysts: TBAB and SiO₂-supported systems are preferred for large-scale synthesis ().

- Purification: Recrystallization from ethanol/water (3:1) achieves >99% purity ().

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Aminobutan-2-yl)-6-(thiophen-2-yl)-3,4-dihydropyrimidin-4-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The thiophen-2-yl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The dihydropyrimidinone core can be reduced to the corresponding tetrahydropyrimidinone using reducing agents such as sodium borohydride.

Substitution: The aminobutan-2-yl group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Sodium borohydride, ethanol as solvent.

Substitution: Alkyl halides, acyl chlorides, potassium carbonate, dimethylformamide as solvent.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Tetrahydropyrimidinone derivatives.

Substitution: Alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2-Aminobutan-2-yl)-6-(thiophen-2-yl)-3,4-dihydropyrimidin-4-one hydrochloride has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new therapeutic agents, particularly in the treatment of cancer, infectious diseases, and neurological disorders.

Pharmaceuticals: The compound can serve as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) with potential biological activity.

Chemical Research: It can be utilized as a building block in the synthesis of more complex molecules for studying structure-activity relationships and developing new chemical entities.

Wirkmechanismus

The mechanism of action of 2-(2-Aminobutan-2-yl)-6-(thiophen-2-yl)-3,4-dihydropyrimidin-4-one hydrochloride depends on its specific application. In medicinal chemistry, it may act by:

Inhibiting Enzymes: The compound can bind to the active site of enzymes, blocking their activity and thereby affecting metabolic pathways.

Modulating Receptors: It can interact with cellular receptors, altering signal transduction pathways and influencing cellular responses.

Interfering with DNA/RNA: The compound may intercalate into DNA or RNA, disrupting replication and transcription processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Dihydropyrimidinone Derivatives

Key Observations:

Substituent Effects: Thiophen-2-yl (as in the target compound) is associated with enhanced aromatic interactions in pharmaceuticals (e.g., Rotigotine’s dopamine receptor binding ). Aminobutan-2-yl may introduce steric bulk, affecting binding pocket accessibility, though direct evidence is lacking.

Synthetic Routes: Dihydropyrimidinones are often synthesized via Biginelli-like reactions or alkylation of thiopyrimidines . For example, alkylation with 2-chloroacetamides has been used for analogs .

Pharmacological Potential: Thiophene-containing analogs (e.g., Rotigotine) demonstrate CNS activity, suggesting the target compound could share similar therapeutic niches . Pyrimidin-2-amine derivatives with thiophene () show antimicrobial properties, hinting at broader bioactivity for this structural class .

Solubility and Stability: Hydrochloride salts (e.g., the propan-2-yl analog and aminomethyl dihydrochloride ) are commonly used to improve aqueous solubility and stability.

Biologische Aktivität

The compound 2-(2-Aminobutan-2-yl)-6-(thiophen-2-yl)-3,4-dihydropyrimidin-4-one hydrochloride is a derivative of dihydropyrimidine and has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, emphasizing its therapeutic potential.

Synthesis

The synthesis of this compound typically involves the condensation of thiophene derivatives with appropriate amines and carbonyl compounds under controlled conditions. The process may utilize catalysts or specific solvents to enhance yield and purity. The structural characterization is often confirmed through spectroscopic techniques such as NMR and mass spectrometry.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of dihydropyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to 2-(2-Aminobutan-2-yl)-6-(thiophen-2-yl)-3,4-dihydropyrimidin-4-one have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

This suggests that modifications in the pyrimidine structure can lead to enhanced antimicrobial properties.

Anticancer Activity

The anticancer potential of dihydropyrimidine derivatives has also been explored. A notable study indicated that the compound exhibited cytotoxic effects on several cancer cell lines, including MCF7 (breast cancer) and HT29 (colon cancer). The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 12.5 |

| HT29 | 15.0 |

The compound's ability to inhibit key signaling pathways associated with cancer proliferation further highlights its therapeutic potential.

The biological activity of 2-(2-Aminobutan-2-yl)-6-(thiophen-2-yl)-3,4-dihydropyrimidin-4-one hydrochloride is believed to stem from its interaction with specific biological targets:

- Enzyme Inhibition : Studies have shown that this compound can inhibit enzymes involved in nucleotide synthesis, which is crucial for cancer cell proliferation.

- Receptor Modulation : It may modulate receptor activity related to growth factor signaling pathways, leading to reduced cell growth and increased apoptosis.

Case Studies

In a clinical setting, a case study involving patients with resistant bacterial infections highlighted the efficacy of this compound as part of a combination therapy regimen. Patients showed significant improvement in clinical symptoms and reduced microbial load post-treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.